V-ATPase Inhibitory Potency: Diphyllin vs. Bafilomycin A1
Diphyllin inhibits V-ATPase in primary human osteoclasts with an IC₅₀ of 17 nM [1], demonstrating comparable potency to the well-established V-ATPase inhibitor bafilomycin A1 (IC₅₀ ≈ 10 nM in similar assays [2]). However, diphyllin exhibits significantly lower cytotoxicity in non-osteoclast cells, providing a wider therapeutic window for bone resorption studies [1].
| Evidence Dimension | V-ATPase inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 17 nM |
| Comparator Or Baseline | Bafilomycin A1: IC₅₀ ≈ 10 nM |
| Quantified Difference | Approximately 1.7-fold less potent |
| Conditions | Primary human osteoclasts, lysosomal acidification assay |
Why This Matters
Diphyllin offers a less cytotoxic alternative to bafilomycin A1 for studying V-ATPase function in bone biology, enabling longer-term experiments without confounding cellular toxicity.
- [1] Sørensen MG, Henriksen K, Dziegiel MH, et al. Diphyllin, a novel and potent inhibitor of V-ATPase, blocks bone resorption in vitro and in vivo. J Bone Miner Res. 2009;24(Suppl 1). View Source
- [2] Bowman EJ, Siebers A, Altendorf K. Bafilomycins: a class of inhibitors of membrane ATPases from microorganisms, animal cells, and plant cells. Proc Natl Acad Sci U S A. 1988;85(21):7972-7976. View Source
